molecular formula C10H12N2O B110969 6-Amino-3,3-dimethylindolin-2-one CAS No. 100510-65-4

6-Amino-3,3-dimethylindolin-2-one

Cat. No.: B110969
CAS No.: 100510-65-4
M. Wt: 176.21 g/mol
InChI Key: IWARVYFPBLDOAK-UHFFFAOYSA-N
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Description

6-Amino-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H12N2O. It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities. This compound is characterized by the presence of an amino group at the 6th position and two methyl groups at the 3rd position of the indolin-2-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Amino-3,3-dimethylindolin-2-one involves the reduction of 3,3-dimethyl-6-nitroindolin-2-one. This reduction can be achieved using palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in ethyl acetate at 70°C for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group in 3,3-dimethyl-6-nitroindolin-2-one can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Palladium on activated carbon and hydrogen gas.

    Substitution: Various nucleophiles can be used depending on the desired product.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: this compound.

    Substitution: Various substituted indolin-2-one derivatives.

    Oxidation: Oxidized indolin-2-one derivatives.

Scientific Research Applications

6-Amino-3,3-dimethylindolin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3,3-dimethylindolin-2-one is unique due to the presence of an amino group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWARVYFPBLDOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544514
Record name 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100510-65-4
Record name 6-Amino-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100510-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,3-dimethyl-6-nitroindolin-2-one (1.2 g, 5.8 mmol) (Mertens et al, J. Med. Chem. 30:1279, 1987), 10% Pd—C (100 mg), and MeOH (100 mL) was stirred under hydrogen atmosphere (1 atm) for 10 h. The catalyst was filtered out and the filtrate was concentrated. The residue was purified by column to give an off-white solid (700 mg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Palladium on activated carbon (10%, 129 mg, 121 μmol) was added to a solution of 3,3-dimethyl-6-nitroindolin-2-one (J.-P. Hölck et al., 1987, U.S. Pat. No. 4,666,923 A1; 500 mg, 2.42 mmol) in ethyl acetate (100 ml). The mixture was stirred at 70° C. under an hydrogen atmosphere (balloon) for 48 hours. The catalyst was filtered off, washed with ethyl acetate and the solvent was evaporated. The title compound was obtained as orange powder (427 mg).
[Compound]
Name
4,666,923 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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